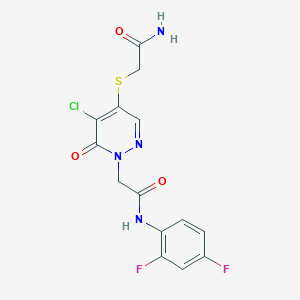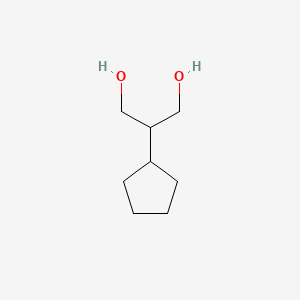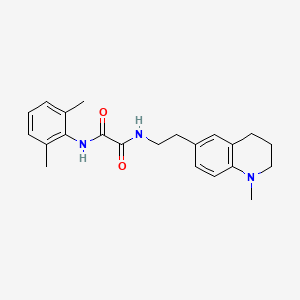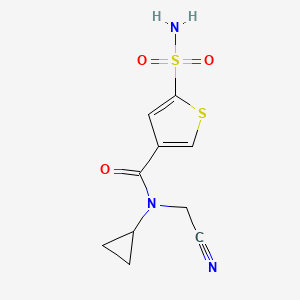![molecular formula C17H22N2O3 B2621066 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide CAS No. 2097908-80-8](/img/structure/B2621066.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide is a compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is also known as HCEPHE or HCEP, and it has been shown to exhibit a variety of interesting properties that make it a promising candidate for further research.
作用机制
The exact mechanism of action of HCEPHE is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. HCEPHE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
HCEPHE has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. HCEPHE has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, HCEPHE has been shown to protect neurons from damage caused by oxidative stress, suggesting that it may have potential as a neuroprotective agent.
实验室实验的优点和局限性
One of the advantages of HCEPHE is that it is relatively easy to synthesize and purify, making it suitable for use in scientific research. Additionally, HCEPHE has been shown to exhibit a variety of interesting properties, making it a promising candidate for further research. However, one limitation of HCEPHE is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on HCEPHE. One area of interest is the development of HCEPHE-based drugs for the treatment of inflammatory conditions such as arthritis. Another area of interest is the development of HCEPHE-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of HCEPHE and to identify its molecular targets. Overall, HCEPHE is a promising compound that has the potential to lead to the development of new drugs for a variety of medical conditions.
合成方法
The synthesis of HCEPHE involves the reaction of 2-phenylethylamine with N-(2-chloroethyl)ethylenediamine in the presence of a base such as potassium carbonate. This reaction results in the formation of HCEPHE as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure HCEPHE, making it suitable for use in scientific research.
科学研究应用
HCEPHE has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a variety of interesting properties, including anti-inflammatory, analgesic, and anti-cancer activity. HCEPHE has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(18-12-9-14-7-3-1-4-8-14)16(21)19-13-17(22)10-5-2-6-11-17/h1,3-5,7-8,10,22H,2,6,9,11-13H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBTZCZWSCIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620984.png)
![2-Chloro-N-[1-(4-fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]acetamide](/img/structure/B2620985.png)

![[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2620988.png)

![4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620993.png)
![N-(4-methoxybenzyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2620994.png)

![1-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2620998.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2621001.png)

